molecular formula C12H15N3OS2 B2616768 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1234875-11-6

4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2616768
CAS No.: 1234875-11-6
M. Wt: 281.39
InChI Key: UTGFJLDAVNAOCU-UHFFFAOYSA-N
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Description

4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the thiadiazole ring with a thiophen-3-ylmethyl halide in the presence of a base.

    N-Propylation: The final step is the N-propylation of the intermediate compound using a suitable propylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the thiophen-3-ylmethyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As a component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with various molecular targets such as enzymes, receptors, and nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-propyl-N-(thiophen-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-propyl-N-(furan-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
  • 4-methyl-N-propyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Uniqueness

4-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is unique due to the specific substitution pattern on the thiadiazole ring and the presence of the thiophen-3-ylmethyl group. This unique structure may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-methyl-N-propyl-N-(thiophen-3-ylmethyl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS2/c1-3-5-15(7-10-4-6-17-8-10)12(16)11-9(2)13-14-18-11/h4,6,8H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFJLDAVNAOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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